4-Amino-4'-fluorobiphenyl-3-carbonitrile
Description
4-Amino-4'-fluorobiphenyl-3-carbonitrile is a biphenyl derivative featuring a fluorine atom at the para position of one phenyl ring and an amino group at the ortho position relative to a nitrile group on the adjacent ring. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science and pharmaceutical chemistry. Studies using surface-enhanced Raman spectroscopy (SERS) and density functional theory (DFT) have elucidated its adsorption behavior on silver surfaces, where the orientation (flat vs. tilted) depends on pH and substituent interactions . The nitrile group enhances polarity, while the fluorine atom contributes to electron-withdrawing effects, influencing reactivity and binding characteristics.
Properties
IUPAC Name |
2-amino-5-(4-fluorophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTWXOZUTSGJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4'-fluorobiphenyl-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4'-fluorobiphenyl-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Using nucleophilic substitution reactions with appropriate reagents.
Major Products Formed:
Nitro derivatives from oxidation reactions.
Amine derivatives from reduction reactions.
Various substituted biphenyl derivatives from substitution reactions.
Scientific Research Applications
4-Amino-4'-fluorobiphenyl-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe for imaging and studying biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-Amino-4'-fluorobiphenyl-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorophenyl and Nitrile Groups
6-Amino-4-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Structure: Features a pyridine ring substituted with a 4-fluorophenyl group, a nitrile, and an amino group. The presence of the pyridine ring introduces aromatic nitrogen, altering electronic properties compared to biphenyl systems.
- This compound’s biological activity is hypothesized to align with antitumor agents due to its structural resemblance to kinase inhibitors .
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
- Structure : Combines a chromene ring fused to a benzene ring, with a 4-fluorophenyl group at position 4 and a methoxy group at position 4.
- Synthesis: Prepared via condensation of 4-methoxy-1-naphthol with α-cyano-p-fluorocinnamonitrile, using piperidine as a catalyst .
- Applications: Chromene derivatives exhibit antimicrobial and antitumor activities.
2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile
Key Comparative Data
Electronic and Reactivity Comparisons
- Electron-Withdrawing Effects: Fluorine and nitrile groups in all compounds reduce electron density on aromatic rings, favoring electrophilic substitution at meta positions. DFT studies on this compound show significant charge redistribution between the amino and nitrile groups .
- Biological Activity: Amino and nitrile groups are critical for hydrogen bonding in drug-receptor interactions. Chromene derivatives (e.g., 2-amino-4-fluorophenyl chromene) show enhanced bioactivity due to fused ring systems, which stabilize binding conformations .
- Synthetic Accessibility : Biphenyl derivatives require multi-step coupling reactions, whereas pyridine and chromene analogues are synthesized via one-pot condensations, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
